N-(2-cyanophenyl)-2-(diethylamino)acetamide
Description
N-(2-cyanophenyl)-2-(diethylamino)acetamide is an acetamide derivative characterized by a 2-cyanophenyl group attached to the nitrogen of the acetamide core and a diethylamino substituent on the adjacent methylene group. Its molecular formula is C₁₃H₁₆N₃O, with a molecular weight of 230.29 g/mol. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic and bioactive molecules. For instance, it has been used to synthesize benzoisothiazol-3-one derivatives via nucleophilic substitution reactions . The diethylamino group enhances solubility in organic solvents, while the electron-withdrawing cyano group on the phenyl ring may influence electronic properties and reactivity.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C13H17N3O/c1-3-16(4-2)10-13(17)15-12-8-6-5-7-11(12)9-14/h5-8H,3-4,10H2,1-2H3,(H,15,17) |
InChI Key |
NSYJFUREJVXROI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(diethylamino)acetamide typically involves the reaction of 2-cyanobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-2-(diethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(2-cyanophenyl)-2-(diethylamino)acetamide, highlighting differences in substituents, synthesis yields, and biological activities:
Key Structural and Functional Differences :
Substituent Effects: Electron-Withdrawing Groups: The cyano group in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in reactions (e.g., with sodium benzoisothiazololate) . In contrast, analogs like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide leverage pyridine rings for π-π stacking in enzyme binding . Diethylamino Group: This group improves solubility in nonpolar solvents compared to compounds with hydrophilic substituents (e.g., hydroxyl or sulfonyl groups).
Biological Activity: Antiviral Potential: Pyridine-containing analogs (e.g., 5RGX) exhibit strong binding to SARS-CoV-2 main protease via interactions with HIS163 and ASN142 . Anticancer Activity: Derivatives like 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide show cytotoxicity, likely due to thiazole and chloro substituents enhancing DNA intercalation .
Synthetic Utility: this compound is synthesized via alkylation of 2-aminobenzonitrile with 2-bromo-N-(2-cyanophenyl)acetamide, yielding 20% in one-step reactions . This contrasts with higher-yield routes for simpler acetamides (e.g., >80% for N-phenylacetamides via carbodiimide coupling) .
Crystallographic and Spectroscopic Insights
- Crystal Structure: While direct data for this compound is unavailable, related compounds (e.g., N-{2-[2-(2-cyano-4,6-dinitrophenyl)diazenyl]phenyl}acetamide) exhibit near-coplanar aromatic rings (dihedral angle = 6.6°) and intramolecular N–H⋯N hydrogen bonding, which stabilize the structure .
- Spectroscopy: IR spectra of chloroacetamide analogs show characteristic C=O stretches at ~1680 cm⁻¹ and NH bends at ~3300 cm⁻¹, while ¹H NMR reveals diethylamino protons as triplets at δ 1.0–1.2 ppm .
Physicochemical Properties
| Property | This compound | 2-(3-Cyanophenyl)-N-(4-methylpyridinyl)acetamide | N-[2-(Diethylamino)ethyl]-2-phenylacetamide |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 1.5 |
| Solubility (Water) | Low | Moderate | High |
| Hydrogen Bond Donors/Acceptors | 1/3 | 1/4 | 1/3 |
Biological Activity
N-(2-cyanophenyl)-2-(diethylamino)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 220.28 g/mol
The presence of the cyano group and the diethylamino moiety contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant activity:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through several mechanisms, including:
- Inducing apoptosis in cancer cells.
- Inhibiting specific kinases involved in cell signaling pathways.
A study reported that derivatives of this compound showed promising results in inhibiting tumor growth in various cancer cell lines, suggesting its potential as a lead compound for further development .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The cyano group is known to enhance the compound's ability to form strong interactions with nucleophilic sites in biological molecules, leading to modulation of enzyme activities and receptor functions .
Case Studies
- Antimicrobial Efficacy : A study conducted on synthesized derivatives of acetamides, including this compound, demonstrated significant antibacterial activity against multiple strains. The findings were corroborated through microdilution methods, establishing a clear structure-activity relationship that underscores the importance of the cyano group in enhancing antimicrobial efficacy .
- Anticancer Potential : In a recent investigation, researchers evaluated the compound's effects on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
